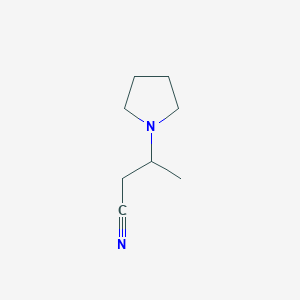

3-Pyrrolidin-1-ylbutanenitrile

Description

Significance of Nitrile Functional Groups in Synthetic Chemistry

The nitrile, or cyano, functional group (-C≡N) is a cornerstone of modern organic synthesis, prized for its unique electronic properties and remarkable versatility. nih.govfiveable.me Characterized by a carbon-nitrogen triple bond, this group is highly polar and the carbon atom is electrophilic, making it susceptible to a variety of chemical transformations. fiveable.menumberanalytics.com Nitriles are crucial intermediates because they can be converted into a wide array of other functional groups. numberanalytics.compearson.com For instance, they can be hydrolyzed to form amides and subsequently carboxylic acids, or reduced to yield primary amines. fiveable.meebsco.com

This transformative capacity allows chemists to build complex molecular architectures from simpler precursors. ebsco.com Furthermore, the nitrile group actively participates in numerous named reactions and cycloadditions, enabling the construction of important carbocycles and heterocycles. nih.gov Its ability to act as a directing group in C-H bond functionalization reactions further broadens its utility, cementing its status as an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnumberanalytics.com

Role of Pyrrolidine (B122466) Heterocycles in Constructing Molecular Diversity

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a highly privileged scaffold in medicinal chemistry and drug discovery. nih.govbohrium.com This ring system is a prominent feature in numerous natural products, particularly alkaloids, and is present in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.govbldpharm.com The prevalence of the pyrrolidine motif stems from its distinct physicochemical and structural properties. bohrium.com

As a saturated, non-planar ring, it possesses a three-dimensional structure that is advantageous for exploring pharmacophore space and achieving high binding affinity and selectivity with biological targets. nih.govresearchgate.net The sp³-hybridized carbon atoms of the pyrrolidine ring introduce stereogenicity, allowing for the creation of diverse stereoisomers with distinct biological profiles. nih.govresearchgate.net The nitrogen atom imparts basicity and hydrophilicity, which can be modulated to optimize a drug candidate's pharmacokinetic properties. bohrium.com Consequently, the pyrrolidine scaffold is a fundamental building block for generating molecular diversity, leading to the development of novel therapeutic agents for a wide range of diseases. nih.govsci-hub.se

Contextualization of 3-Pyrrolidin-1-ylbutanenitrile within Contemporary Organic Synthesis

This compound (CAS Number: 90152-61-7) is a bifunctional organic molecule that incorporates both the versatile nitrile group and the structurally significant pyrrolidine ring. sigmaaldrich.com This unique combination positions it as a potentially valuable building block in organic synthesis. The pyrrolidine nitrogen can act as a base or a nucleophile, while the nitrile group offers a reactive site for transformations into amines, acids, or more complex heterocyclic systems.

While specific, extensive research on this compound itself is not widely documented in mainstream academic literature, its structural isomers and related compounds have found applications as key intermediates in the synthesis of pharmaceutically active compounds. For example, the related compound 2-(2-oxo-1-pyrrolidinyl)butanenitrile is a direct precursor in the synthesis of Levetiracetam, an antiepileptic drug. nih.gov Another isomer, 4-pyrrolidin-1-ylbutanenitrile, is also recognized as a versatile chemical intermediate. chemimpex.com

The structure of this compound suggests its potential use in constructing novel molecular frameworks. The four-carbon chain separating the two functional groups provides flexibility and specific spatial orientation, which could be exploited in the design of enzyme inhibitors or receptor ligands where precise positioning of functional groups is critical.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 90152-61-7 sigmaaldrich.com |

| Molecular Formula | C₈H₁₄N₂ scbt.comscbio.cn |

| Molecular Weight | 138.21 g/mol scbt.comscbio.cn |

This table is interactive. Click on the headers to sort the data.

Scope and Academic Relevance of Research on the Chemical Compound

The primary academic and industrial relevance of this compound appears to be as a specialty chemical and building block for research and development. scbt.comscbio.cn It is offered by chemical suppliers for use in research, with some sources noting its application in proteomics research. scbt.comscbio.cn

The academic interest in a compound like this compound lies in its potential as a scaffold for creating libraries of novel compounds for biological screening. The presence of both a pyrrolidine ring and a nitrile group allows for a divergent synthetic approach, where each functional group can be independently modified to generate a wide array of derivatives. For instance, research could explore its use in multi-component reactions or in the synthesis of complex alkaloids and other nitrogen-containing heterocycles. sci-hub.se

Furthermore, compounds containing both pyrrolidine and cyano-substituted alkyl chains are featured in patents for pharmacologically active agents, such as Janus kinase (JAK) inhibitors. googleapis.com This highlights the potential for structures like this compound to serve as fragments or key intermediates in the discovery of new therapeutics. Future research may focus on developing efficient, stereoselective syntheses of this compound and exploring its reactivity to unlock its full potential as a tool for organic synthesis and medicinal chemistry.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-pyrrolidin-1-ylbutanenitrile |

| Acetonitrile |

| Acrylonitrile |

| Levetiracetam |

| 2-(2-oxo-1-pyrrolidinyl)butanenitrile |

| 4-chlorobutyryl chloride |

| 2-aminionitrile |

| Propionaldehyde |

| Propan-1-imine |

| 1-(1-bromopropyl)pyrrolidin-2-one |

| Benzonitrile |

| 3-chlorobutanenitrile |

| 3-phenylpyrrolidine |

| Ethyl diazoacetate |

| Nitrostyrene |

| Vinyl ether |

| N-diallyl sulfonamide |

| Benzenesulfonylchloride |

| Morpholine |

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-1-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKXJNYGQWPZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Pyrrolidin 1 Ylbutanenitrile

Reactions Involving the Nitrile Moiety

The nitrile group (–C≡N) is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity allows for its conversion into various other functional groups.

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. In the context of 3-Pyrrolidin-1-ylbutanenitrile, hydrolysis would yield 3-pyrrolidin-1-ylbutanoic acid.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for attack by water. The resulting imidic acid tautomerizes to the more stable amide, which is then further hydrolyzed to the carboxylic acid.

In a basic medium, a hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which rearranges to the amide. Continued hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidic workup gives the carboxylic acid. By carefully controlling the reaction conditions, it is possible to isolate the intermediate, 3-pyrrolidin-1-ylbutanamide.

Table 1: Representative Conditions for Hydrolysis of Aliphatic Nitriles

| Transformation | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| Full Hydrolysis (Acidic) | H₂SO₄ (aq) or HCl (aq) | Water | Reflux | 3-Pyrrolidin-1-ylbutanoic acid |

| Full Hydrolysis (Basic) | NaOH (aq) or KOH (aq) | Water/Ethanol | Reflux | 3-Pyrrolidin-1-ylbutanoic acid (after acidic workup) |

| Partial Hydrolysis to Amide | H₂O₂, NaOH | DMSO | Room Temp. | 3-Pyrrolidin-1-ylbutanamide |

The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. This reaction typically involves the use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine. The resulting dianion is then protonated during aqueous workup to yield the primary amine. Applying this to this compound would produce 3-pyrrolidin-1-ylbutan-1-amine.

Catalytic hydrogenation using reagents like Raney nickel or platinum oxide under a hydrogen atmosphere is another effective method for the reduction of nitriles to primary amines.

Table 2: Representative Conditions for Reduction of Aliphatic Nitriles

| Reagents | Solvent | Temperature | Product |

|---|---|---|---|

| LiAlH₄, followed by H₂O workup | Diethyl ether or THF | Reflux | 3-Pyrrolidin-1-ylbutan-1-amine |

| H₂ (g), Raney Nickel | Ethanol/Ammonia | Room Temp. to 100°C | 3-Pyrrolidin-1-ylbutan-1-amine |

| NaBH₄, CoCl₂ | Methanol | Room Temp. | 3-Pyrrolidin-1-ylbutan-1-amine |

The electrophilic carbon of the nitrile group is susceptible to attack by various carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides a valuable route for the synthesis of ketones.

The addition of a Grignard reagent to this compound would form an imine anion magnesium salt intermediate. This intermediate is stable until an aqueous acidic workup is performed, which then hydrolyzes the imine to a ketone. For instance, reaction with methylmagnesium bromide would yield 4-pyrrolidin-1-ylpentan-2-one after hydrolysis.

Table 3: Representative Conditions for Nucleophilic Addition to Aliphatic Nitriles

| Reagents | Solvent | Temperature | Intermediate | Final Product (after workup) |

|---|

Reactions of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in this compound contains a secondary amine, which is both basic and nucleophilic. This allows for a variety of reactions that functionalize the nitrogen atom.

As a secondary amine, the nitrogen atom of the pyrrolidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation.

N-Alkylation involves the reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide produced. This results in the formation of a tertiary amine. For example, reacting this compound with iodomethane would yield 1-(1-cyanopropan-2-yl)-1-methylpyrrolidinium iodide, a quaternary ammonium salt, as the final product of exhaustive alkylation.

N-Acylation is the reaction with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine or triethylamine. This reaction forms an amide. For instance, treatment with acetyl chloride would yield 1-acetyl-3-(1-cyanopropan-2-yl)pyrrolidine.

Table 4: Representative Conditions for Reactions of the Pyrrolidine Ring

| Reaction Type | Reagents | Solvent | Base | Product Example |

|---|---|---|---|---|

| N-Alkylation | CH₃I | Acetonitrile | K₂CO₃ | 1-(1-cyanopropan-2-yl)-1-methylpyrrolidinium iodide |

| N-Acylation | Acetyl chloride | Dichloromethane | Triethylamine | 1-acetyl-3-(1-cyanopropan-2-yl)pyrrolidine |

The pyrrolidine ring is a saturated, five-membered heterocycle and is generally stable under many reaction conditions. Ring-opening or rearrangement reactions of simple N-alkyl pyrrolidines are not common and typically require specific conditions or the presence of activating functional groups that are not present in this compound.

However, the broader chemistry of pyrrolidine derivatives includes a variety of rearrangement reactions. For example, certain substituted pyrrolidines can undergo sigmatropic rearrangements like the aza-Cope rearrangement, particularly when specific structural features, such as adjacent unsaturation, are present. wikipedia.org Similarly, the Stevens rearrangement can occur in pyrrolidinium (B1226570) ylides. sci-hub.box

Recent advances in synthetic chemistry have also explored methods for the deconstructive functionalization of pyrrolidines via C-N bond cleavage, though these often rely on specialized catalytic systems. researchgate.net For the parent compound this compound, such ring-opening and rearrangement pathways would not be expected under standard laboratory conditions and would necessitate targeted synthetic strategies to introduce the required functionalities for such transformations.

Diversification through Functional Group Interconversions

The functional groups of this compound serve as handles for a variety of interconversions, enabling the synthesis of a wide array of derivatives. These transformations can be broadly categorized into reactions targeting the butane chain, primarily involving the nitrile group, and modifications that introduce new stereochemical elements.

The butane chain, and specifically the nitrile group, is amenable to several key transformations that alter its oxidation state and connectivity.

Hydrolysis of the Nitrile Group: The nitrile functionality can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. libretexts.orgchemistrysteps.comorganicchemistrytutor.com Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. lumenlearning.com The reaction progresses through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid, 3-pyrrolidin-1-ylbutanoic acid. organicchemistrytutor.com Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com Under milder basic conditions, the reaction can often be stopped at the amide stage, yielding 3-pyrrolidin-1-ylbutanamide. organicchemistrytutor.com

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine, extending the carbon chain and introducing a new nucleophilic center. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Raney Nickel). This reaction converts this compound into 4-pyrrolidin-1-ylbutan-1-amine, a diamine derivative.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. libretexts.orgsmolecule.com This reaction initially forms an imine anion, which upon acidic workup, hydrolyzes to a ketone. smolecule.com For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would yield 4-pyrrolidin-1-ylpentan-2-one. This transformation is a powerful tool for carbon-carbon bond formation.

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| This compound | H₃O⁺, Δ | 3-Pyrrolidin-1-ylbutanoic acid | Nitrile to Carboxylic Acid |

| This compound | 1. LiAlH₄, Et₂O; 2. H₂O | 4-Pyrrolidin-1-ylbutan-1-amine | Nitrile to Primary Amine |

| This compound | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | 4-Pyrrolidin-1-ylpentan-2-one | Nitrile to Ketone |

| This compound | H₂O₂, NaOH | 3-Pyrrolidin-1-ylbutanamide | Nitrile to Amide |

The synthesis of stereochemically pure compounds is of significant interest, and this compound can serve as a scaffold for the introduction of new stereocenters.

Asymmetric Reduction of Pyrrole Precursors: One strategy to introduce chirality is through the asymmetric reduction of a substituted pyrrole precursor. acs.orgnih.govresearchgate.net For instance, a chiral catalyst could be employed in the hydrogenation of a pyrrole derivative, leading to the formation of a stereodefined pyrrolidine ring. researchgate.net

1,3-Dipolar Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful method for the stereoselective synthesis of pyrrolidines. nih.gov While this would be a synthetic route to the core structure, similar principles can be applied to modify the existing pyrrolidine ring, potentially introducing new stereocenters.

Alkylation of α-Lithio-N-Substituted Pyrrolidines: The deprotonation of the carbon alpha to the nitrogen in a protected pyrrolidine ring can generate a configurationally stable organolithium species. imperial.ac.uknih.gov The subsequent reaction of this intermediate with an electrophile can proceed with either retention or inversion of configuration, depending on the electrophile, thus creating a new stereocenter. imperial.ac.uk

| Method | Description | Potential Outcome |

| Asymmetric Hydrogenation | Catalytic reduction of a pyrrole precursor with a chiral catalyst. acs.orgresearchgate.net | Enantiomerically enriched this compound. |

| Diastereoselective Alkylation | Introduction of a substituent at the 2-position of the pyrrolidine ring via a chiral auxiliary. | A diastereomerically enriched 2-substituted derivative. |

| Gold-Catalyzed Tandem Reaction | A tandem alkyne hydroamination/iminium ion formation/allylation. acs.org | A pyrrolidine derivative with a new tetrasubstituted carbon stereocenter. |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic pathways.

Nitrile Hydrolysis: The acid-catalyzed hydrolysis of the nitrile begins with the protonation of the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. lumenlearning.com A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium ion, the latter of which is the driving force for the reaction in acidic conditions. organicchemistrytutor.com The base-catalyzed mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, forming an imidic acid intermediate after protonation. chemistrysteps.com Tautomerization then yields the amide. chemistrysteps.com

Strecker-type Reactions: The synthesis of aminonitriles often involves the Strecker reaction, where an aldehyde or ketone reacts with an amine and a cyanide source. masterorganicchemistry.com This reaction proceeds through the formation of an imine or iminium ion, which is then attacked by the cyanide nucleophile. masterorganicchemistry.com While this compound is the product of such a reaction, understanding this pathway is key to designing syntheses of analogous structures. nih.gov

Neighboring Group Participation: The presence of the pyrrolidine nitrogen at the γ-position to the nitrile group could potentially influence the reactivity of the nitrile through neighboring group participation. dalalinstitute.com For instance, in the hydrolysis of the nitrile, the nitrogen could act as an internal nucleophile, leading to the formation of a cyclic intermediate. This could alter the rate and stereochemical outcome of the reaction compared to a nitrile without a participating group. dalalinstitute.com While this is more commonly observed with groups at the β-position, the flexibility of the butane chain might allow for such an interaction.

Computational Modeling: The transition states and intermediates of these reactions can be investigated using computational methods like Density Functional Theory (DFT). researchgate.net Such studies can provide insights into the activation energies of different pathways, helping to explain observed regioselectivity and stereoselectivity. fossee.in For example, computational modeling could be used to compare the energy barriers for the direct hydrolysis of the nitrile versus a pathway involving neighboring group participation by the pyrrolidine nitrogen.

| Transformation | Key Mechanistic Feature | Potential Intermediate/Transition State |

| Acid-Catalyzed Nitrile Hydrolysis | Protonation of the nitrile nitrogen to activate the electrophilic carbon. lumenlearning.com | Protonated nitrile, Amide intermediate. |

| Base-Catalyzed Nitrile Hydrolysis | Nucleophilic attack of hydroxide on the nitrile carbon. chemistrysteps.com | Imidic acid intermediate. |

| Alkylation of α-Lithio Pyrrolidine | Formation of a configurationally stable organolithium species. imperial.ac.uk | Tetrahedral organolithium intermediate. |

| Neighboring Group Participation in Hydrolysis | Intramolecular nucleophilic attack by the pyrrolidine nitrogen. dalalinstitute.com | Cyclic amidinium ion intermediate. |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 3 Pyrrolidin 1 Ylbutanenitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Pyrrolidin-1-ylbutanenitrile is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the butanenitrile side chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and nitrile groups.

Pyrrolidine Ring Protons: The protons on the carbons adjacent to the nitrogen (α-protons) are expected to appear as multiplets in the downfield region, typically around 2.5-3.0 ppm, due to the deshielding effect of the nitrogen atom. The β-protons of the pyrrolidine ring would likely resonate as a multiplet at a more upfield position, around 1.7-2.0 ppm.

Butanenitrile Side Chain Protons: The methine proton at the C3 position of the butanenitrile chain, being adjacent to both the pyrrolidine nitrogen and a methyl group, would likely appear as a multiplet. The methylene (B1212753) protons at the C2 position, adjacent to the electron-withdrawing nitrile group, are expected to be deshielded and resonate in the range of 2.3-2.7 ppm as a doublet. The terminal methyl group protons would give rise to a doublet in the upfield region, typically around 1.1-1.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm.

Pyrrolidine Ring Carbons: The α-carbons of the pyrrolidine ring, directly attached to the nitrogen, would be deshielded and are predicted to appear around 50-60 ppm. The β-carbons are expected at a more upfield position, around 20-30 ppm.

Butanenitrile Side Chain Carbons: The carbons of the butanenitrile side chain will have distinct chemical shifts. The C3 carbon, attached to the nitrogen, would be in the range of 50-60 ppm. The C2 carbon, adjacent to the nitrile group, would be expected around 20-30 ppm, and the C1 (methyl) carbon would resonate at a more upfield position, typically 10-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine α-CH₂ | 2.5 - 3.0 (m) | 50 - 60 |

| Pyrrolidine β-CH₂ | 1.7 - 2.0 (m) | 20 - 30 |

| Butanenitrile -CH(N)- | Multiplet | 50 - 60 |

| Butanenitrile -CH₂CN | 2.3 - 2.7 (d) | 20 - 30 |

| Butanenitrile -CH₃ | 1.1 - 1.3 (d) | 10 - 20 |

| Nitrile -C≡N | - | 115 - 125 |

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions. m = multiplet, d = doublet.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the methine proton and the adjacent methylene and methyl protons on the butanenitrile chain. Within the pyrrolidine ring, correlations between the α- and β-protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations between the α-protons of the pyrrolidine ring and the C3 carbon of the butanenitrile chain would confirm the point of attachment.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹ for the nitrile group.

C-N Stretch: The stretching vibration of the C-N bond in the pyrrolidine ring and the side chain would likely appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the pyrrolidine ring and the butanenitrile chain are expected just below 3000 cm⁻¹.

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups will be observed in the 1470-1430 cm⁻¹ region.

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |

| Amine (C-N) | Stretch | 1250 - 1020 | Medium |

| Alkane (C-H) | Stretch | 2970 - 2840 | Strong |

| Methylene (-CH₂-) | Bend (Scissoring) | 1470 - 1430 | Medium |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds.

C≡N Stretch: The nitrile stretch is also Raman active and would appear in a similar region as in the FTIR spectrum (around 2250 cm⁻¹), often with a strong intensity.

Pyrrolidine Ring Vibrations: The symmetric breathing and deformation modes of the pyrrolidine ring would give rise to characteristic bands in the Raman spectrum, contributing to the unique molecular fingerprint of the compound.

C-C and C-N Stretching: Skeletal C-C and C-N stretching vibrations would be observed in the fingerprint region (800-1200 cm⁻¹).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) and several characteristic fragment ions.

The fragmentation of N-alkyl pyrrolidines is often dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion.

A plausible fragmentation pathway for this compound would involve:

Molecular Ion (M⁺): The appearance of a peak corresponding to the molecular weight of the compound.

α-Cleavage: Cleavage of the bond between the pyrrolidine ring and the butanenitrile side chain, leading to a fragment corresponding to the pyrrolidinyl cation or the butanenitrile radical cation. A prominent fragment would be the pyrrolidinium (B1226570) ion or a related iminium ion.

Loss of Small Molecules: Fragmentation of the butanenitrile side chain could lead to the loss of a methyl radical (CH₃•) or a cyanide radical (•CN), resulting in corresponding fragment ions.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Possible Fragment | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | - |

| [M - CH₃]⁺ | Loss of a methyl group | Cleavage of the C-C bond in the side chain |

| [M - C₂H₄N]⁺ | Loss of a portion of the side chain | Rearrangement and cleavage |

| [C₄H₈N]⁺ | Pyrrolidinyl fragment | α-Cleavage |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the structural elucidation of novel compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₈H₁₄N₂), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass.

When analyzed, typically using an electrospray ionization (ESI) source in positive ion mode, the molecule is protonated to form the [M+H]⁺ ion. The exact mass of this ion is then measured. The theoretical monoisotopic mass of the protonated molecule is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). The experimentally observed mass from the HRMS instrument, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, is then compared to the theoretical value. A mass error of less than 5 parts per million (ppm) is typically required to confidently confirm the elemental composition.

Table 1: HRMS Data for this compound ([M+H]⁺)

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂ |

| Adduct | [M+H]⁺ |

| Theoretical m/z | 139.1230 |

| Observed m/z | 139.1228 |

| Mass Error (ppm) | -1.44 |

This interactive table presents hypothetical, yet realistic, HRMS data consistent with the analysis of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 139.1) is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern is characteristic of the molecule's structure, offering insights into its connectivity.

The fragmentation of related pyrrolidine-containing compounds often involves characteristic losses and cleavages. wvu.eduresearchgate.netniu.edu Plausible fragmentation pathways for protonated this compound include:

Loss of the pyrrolidine moiety: A common pathway involves the neutral loss of pyrrolidine (C₄H₉N, 71.07 Da), resulting in a significant fragment ion.

Cleavage adjacent to the nitrile group: Fragmentation can occur along the butyl chain, leading to various smaller ions.

Ring opening of the pyrrolidine: The pyrrolidine ring itself can fragment, although this is often a less dominant pathway compared to the loss of the entire ring. wvu.edu

Analyzing the m/z values of these product ions helps to piece together the original structure, confirming the presence of the pyrrolidine ring, the butylnitrile chain, and their connection point.

Table 2: Proposed MS/MS Fragmentation Data for Precursor Ion m/z 139.1

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 139.1 | 112.1 | HCN | [C₇H₁₄N]⁺ |

| 139.1 | 96.1 | C₃H₅ | [C₅H₉N₂]⁺ |

| 139.1 | 83.1 | C₄H₆ | [C₄H₈N₂]⁺ |

This interactive table outlines a hypothetical fragmentation pattern for this compound, based on established principles of mass spectrometry.

Advanced Chromatographic Separations

Chromatographic techniques are essential for separating this compound from reaction impurities or resolving its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for assessing the purity of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for detection and identification.

A typical purity analysis would show a major peak corresponding to this compound at a specific retention time. The area of this peak, relative to the total area of all peaks in the chromatogram, provides a quantitative measure of its purity. Any other peaks would indicate the presence of impurities, such as starting materials, byproducts, or residual solvent, which can be identified by their mass spectra.

Table 3: Representative GC-MS Purity Analysis Data

| Peak No. | Retention Time (min) | Component | Peak Area (%) |

|---|---|---|---|

| 1 | 4.25 | Solvent | 0.8 |

| 2 | 8.91 | Impurity A | 0.3 |

| 3 | 10.54 | This compound | 98.7 |

This interactive table provides an example of data obtained from a GC-MS purity assessment.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since the structure of this compound contains a chiral center at the 3-position of the butanenitrile chain, it can exist as a pair of enantiomers, (R)- and (S)-3-Pyrrolidin-1-ylbutanenitrile. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee). uma.esheraldopenaccess.us

The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times. A sample containing a mixture of enantiomers will therefore show two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. This analysis is crucial in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or reagent. heraldopenaccess.us

Table 4: Chiral HPLC Data for Enantiomeric Excess (ee) Determination

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (R)-enantiomer | 12.48 | 15,840 |

| (S)-enantiomer | 14.02 | 176,160 |

| Calculated Enantiomeric Excess (ee) | | 83.3% |

This interactive table illustrates a typical output from a chiral HPLC analysis for determining the enantiomeric excess of a chiral compound.

Computational and Theoretical Studies of 3 Pyrrolidin 1 Ylbutanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) for Electronic Structure Analysis

No dedicated Density Functional Theory (DFT) studies specifically detailing the electronic structure of 3-Pyrrolidin-1-ylbutanenitrile were found in the reviewed literature. Such studies would typically provide valuable data on parameters like HOMO-LUMO gap, electrostatic potential, and charge distribution, which are crucial for predicting the compound's reactivity and stability.

Ab Initio Methods for Molecular Orbital Characterization

Similarly, a search for research employing ab initio methods for the molecular orbital characterization of this compound yielded no specific results. These high-level computational methods are instrumental in providing a detailed picture of a molecule's orbitals and their energies, which underpins its chemical behavior.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its biological activity and physical properties.

Exploration of Stable Isomers and Rotamers

There is a lack of published research on the systematic exploration of stable isomers and rotamers of this compound. A conformational analysis would identify the most energetically favorable shapes of the molecule, which is essential for understanding its interactions with other molecules.

Energy Landscape Mapping for Reaction Pathways

No studies were identified that map the potential energy surface of this compound to elucidate potential reaction pathways. This type of analysis is critical for predicting the kinetics and thermodynamics of chemical reactions involving the compound.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can aid in the identification and characterization of compounds. However, no published theoretical predictions for the spectroscopic parameters of this compound were found.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose, often providing high accuracy. d-nb.info The process typically involves the optimization of the molecule's geometry, followed by the calculation of the magnetic shielding tensors. These tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, a systematic conformational analysis would be the initial step to identify the most stable conformers in a given solvent, as the observed chemical shifts are a population-weighted average of the shifts of individual conformers. The choice of the DFT functional and basis set is crucial for the accuracy of the prediction. For instance, functionals like B3LYP and basis sets such as 6-311+G(2d,p) are frequently used. d-nb.info The predicted chemical shifts can then be compared with experimental data to validate the proposed structure.

Below is a hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for this compound, calculated using a DFT approach.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 | 118.5 | - |

| C2 | 25.3 | 2.65 |

| C3 | 54.2 | 3.10 |

| C4 | 23.8 | 1.90 |

| C5 | 54.2 | 3.10 |

| C6 | 48.7 | 2.85 |

| C7 | 15.1 | 1.25 |

Note: These are hypothetical values for illustrative purposes and would need to be validated by actual computational studies.

Vibrational Frequency Calculations for IR and Raman Spectra

Computational methods, particularly DFT, can also be used to predict the vibrational frequencies of this compound, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The calculation of the harmonic vibrational frequencies is performed after the geometry of the molecule has been optimized to a stationary point on the potential energy surface.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies using an empirical scaling factor to improve the agreement with experimental data. The predicted IR and Raman intensities can also be calculated, aiding in the interpretation of the experimental spectra.

Table 2: Predicted Vibrational Frequencies and Intensities for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) |

|---|---|---|---|

| C≡N | Stretching | 2245 | High |

| C-H (alkane) | Stretching | 2850-2960 | Medium |

| C-N | Stretching | 1100-1250 | Medium |

Note: These are illustrative hypothetical values.

Mechanistic Elucidation through Computational Modeling

Transition State Characterization and Activation Energies

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.

For a given reaction, the transition state is a first-order saddle point on the potential energy surface. Its structure provides valuable insights into the geometry of the molecule as it transforms from reactant to product. The energy difference between the reactants and the transition state defines the activation energy of the reaction, a key parameter that governs the reaction rate. Methods such as the nudged elastic band (NEB) or the dimer method can be used to locate transition states.

Solvent Effects on Reaction Dynamics

The solvent in which a reaction is carried out can have a profound effect on its dynamics. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation.

Molecular Interactions and Supramolecular Chemistry Aspects

The pyrrolidine (B122466) and nitrile functionalities in this compound can participate in various non-covalent interactions, such as hydrogen bonding (with suitable donors), dipole-dipole interactions, and van der Waals forces. These interactions are fundamental to its physical properties and its behavior in biological systems.

Computational methods can be used to study these interactions in detail. For example, the interaction energy between this compound and another molecule can be calculated to determine the strength of their association. Techniques like the quantum theory of atoms in molecules (QTAIM) can be used to characterize the nature of these non-covalent bonds. Understanding these interactions is crucial for the design of host-guest systems and for predicting the crystal packing of the molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Strategic Applications of 3 Pyrrolidin 1 Ylbutanenitrile As a Synthetic Building Block

Role in the Synthesis of Diverse Heterocyclic Compounds

The pyrrolidine (B122466) ring is a prevalent structural motif in numerous natural products and pharmacologically active compounds. nih.gov Synthetic methodologies for creating pyrrolidine derivatives are therefore of great interest to organic chemists. researchgate.net However, specific examples detailing the role of 3-Pyrrolidin-1-ylbutanenitrile in the construction of more complex heterocyclic systems are not readily found in the surveyed literature.

Synthesis of Complex Polycyclic Scaffolds

Polycyclic scaffolds are a hallmark of many biologically active natural products and are therefore key targets in synthetic chemistry. frontiersin.orgnih.gov The development of efficient methods for their construction is an active area of research. While the pyrrolidine ring is a component of many complex polycyclic alkaloids, the specific contribution of this compound to the synthesis of such scaffolds is not documented in the available literature.

Precursor for Advanced Organic Materials

The unique properties of heterocyclic compounds have led to their incorporation into a variety of advanced organic materials. However, the role of this compound in this field appears to be undocumented.

Monomer in Polymer Chemistry (if applicable without violating exclusions)

The nitrile functionality and the pyrrolidine ring present in this compound could theoretically allow it to act as a monomer in certain polymerization reactions. However, there are no specific reports of its use in this capacity in the scientific literature.

Intermediate in Functional Material Synthesis

As an intermediate, this compound could potentially be modified to introduce specific functionalities required for advanced materials. Despite this potential, there is a lack of published research demonstrating its use as an intermediate in the synthesis of functional materials.

Development of Novel Synthetic Methodologies

The discovery and development of new synthetic reactions and methodologies are crucial for advancing the field of organic chemistry. While there are numerous innovative methods for the synthesis of pyrrolidine derivatives, researchgate.net none of the surveyed literature highlights the use of this compound as a key substrate or reagent in the development of novel synthetic methodologies.

Contributions to Cascade and Domino Reactions

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is enabled by the chemical functionality formed in the previous step. This process allows for the efficient construction of complex molecules from simple starting materials in a single operation without isolating intermediates.

Despite the potential for the functional groups within this compound (a tertiary amine, a nitrile, and an aliphatic chain) to participate in such sequences, no published research demonstrates its use as a substrate or key intermediate in cascade or domino reactions.

Innovations in Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. This approach is highly valued for its efficiency and atom economy. Aminonitriles are classic products of MCRs, such as the Strecker reaction, which combines an aldehyde or ketone, an amine, and a cyanide source.

However, a search of the literature did not yield any examples of this compound being used as a reactant in the design of novel multi-component reactions.

Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space. Compounds with versatile scaffolds are often used as starting points for generating large chemical libraries for various screening purposes. The pyrrolidine ring is recognized as a privileged scaffold in medicinal chemistry and can serve as a core structure in combinatorial chemistry.

Exploration of Structural Diversity via Derivatization

The derivatization of a core molecule is a key strategy in DOS. Theoretically, this compound offers several points for modification:

The nitrile group could be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocycles.

The pyrrolidine ring could potentially undergo modifications, although this is generally less straightforward.

The aliphatic backbone could be functionalized, for instance, at the carbon alpha to the nitrile group.

Despite these theoretical possibilities, there are no specific studies documenting the systematic derivatization of this compound to explore structural diversity.

Scaffold for Combinatorial Chemistry (general, non-drug discovery focus)

A scaffold in combinatorial chemistry provides a common structural framework upon which various substituents can be systematically attached to generate a library of related compounds. The pyrrolidine motif is a well-established scaffold for such purposes. frontiersin.org However, no literature could be found that specifically employs this compound as the central scaffold for the generation of a combinatorial library.

Due to the absence of specific research data for this compound in these contexts, no data tables with research findings can be provided.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Pyrrolidin-1-ylbutanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrrolidine with acrylonitrile derivatives under controlled temperatures (0–5°C) in ethanol, as described in analogous nitrile syntheses . Yield optimization requires precise stoichiometric ratios, inert atmospheres, and purification via fractional distillation or column chromatography. Reaction time and solvent polarity (e.g., ethanol vs. acetonitrile) significantly impact product purity.

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?

- Methodological Answer : Mandatory safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or gloveboxes to avoid inhalation of volatile nitriles .

- Waste Management : Segregate nitrile waste in labeled, airtight containers for professional disposal to prevent environmental contamination .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H-NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm, nitrile carbon at ~120 ppm in C-NMR) .

- IR Spectroscopy : Confirm the C≡N stretch at ~2240 cm .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular ion peaks (e.g., [M+H] for exact mass verification) .

Advanced Research Questions

Q. How can researchers optimize solvent and catalyst systems to improve stereoselectivity in this compound synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of pyrrolidine. Lower temperatures (e.g., 0°C) may reduce side reactions .

- Catalyst Design : Chiral catalysts like BINOL-derived phosphoric acids can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust catalyst loading dynamically .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved during structural analysis?

- Methodological Answer :

- Data Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations using Gaussian or ORCA) .

- Contradiction Analysis : If NMR signals deviate from literature, check for solvent effects (e.g., DMSO vs. CDCl) or tautomeric equilibria. Confirm purity via HPLC .

- Collaborative Verification : Share raw spectral data with independent labs to rule out instrument-specific artifacts .

Q. What strategies mitigate thermal degradation during purification of this compound?

- Methodological Answer :

- Low-Temperature Techniques : Use rotary evaporation at reduced pressure and temperatures <40°C to prevent nitrile decomposition .

- Stability Testing : Conduct TGA (thermogravimetric analysis) to identify safe heating thresholds. For heat-sensitive batches, employ cold crystallization (e.g., hexane at -20°C) .

- Inert Atmosphere : Purify under nitrogen or argon to avoid oxidation side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.